The core mechanism of milademetan centers on disrupting a critical cancer-associated protein-protein interaction. The table below summarizes the key molecular targets and the resulting pharmacological activity.
| Target / Mechanism | Biological Consequence | Required Genetic Context |
|---|---|---|
| Mouse Double Minute 2 (MDM2) protein [1] [2] | Inhibition of MDM2-p53 binding [2] | Tumors with wild-type TP53 [3] |
| MDM2-p53 interaction [4] [2] | Stabilization of p53 protein, preventing its degradation [2] [3] | |
| p53 transcriptional activity | Transactivation of p53 target genes, leading to cell cycle arrest and apoptosis [3] |
Milademetan functions as a molecular mimic of the p53 protein. It is designed to bind with high affinity to the p53-binding pocket on the MDM2 protein [2]. This binding physically blocks MDM2 from interacting with and ubiquitinating p53. Normally, MDM2-mediated ubiquitination marks p53 for proteasomal degradation; by inhibiting this interaction, milademetan prevents p53 degradation, leading to its accumulation and activation within the cell [3].
The following diagram illustrates this core mechanism and its cellular consequences:
Figure 1: Milademetan disrupts the MDM2-p53 negative feedback loop, stabilizing p53 and triggering anti-tumor effects.
Preclinical studies demonstrate milademetan's potent anti-tumor activity in various models. The data below summarizes key efficacy findings.
| Cancer Model | Experimental Findings | Biological Evidence |
|---|---|---|
| Merkel Cell Carcinoma (MCC) - MKL-1 cell line [3] | Dose-dependent reduction in cell viability | Triggered rapid and sustained p53 response, induced apoptosis |
| MCC Patient-Derived Xenograft (PDX) [3] | Dose-dependent tumor growth inhibition | Confirmed in vivo efficacy via oral administration |
| Broad Human Cancer Cell Lines (with wild-type p53) [1] | Inhibited cancer cell growth | Restored p53 signaling pathway activity |
A phase I dose-escalation study in Japanese patients with solid tumors established the foundational clinical profile of milademetan [1]. Key quantitative results are summarized below.
| Dose Cohort | Most Frequent Treatment-Emergent Adverse Events (TEAEs) | Dose-Limiting Toxicities (DLTs) | Pharmacokinetics |
|---|---|---|---|
| 60 mg (n=3) | Nausea (72.2%), decreased appetite (61.1%), platelet count decreased (61.1%), WBC decreased (50.0%), fatigue (50.0%), anemia (50.0%) [1] | Not observed at this dose [1] | Plasma concentrations increased in a dose-dependent manner [1] |
| 90 mg (n=11) | (Same TEAEs, varying frequency/grade) [1] | Not observed at this dose [1] | |
| 120 mg (n=4) | (Same TEAEs, varying frequency/grade) [1] | Observed: 3 events of platelet count decreased, 1 event of nausea [1] |
The study concluded that the recommended Phase II dose is 90 mg, administered once daily on a 21-days-on/7-days-off schedule (21/28-day cycle) [1]. Regarding efficacy, stable disease was observed in 43.8% (7/16) of evaluated patients, indicating modest antitumor activity [1].
To facilitate further research and validation, here are the methodologies from key studies on milademetan.
Milademetan represents a targeted therapeutic strategy for cancers with wild-type TP53. While clinical activity has been observed, its ultimate utility will be shaped by ongoing research aimed at overcoming resistance mechanisms and identifying the most responsive patient populations [4].
Milademetan is a targeted therapy designed to reactivate the p53 tumor suppressor protein specifically in cancer cells with wild-type TP53.
In many cancers, the p53 protein is functionally inactivated not by mutation but through overexpression of its negative regulator, MDM2 (Mouse Double Minute 2 homolog). MDM2 binds to p53, tagging it for degradation and thus preventing it from performing its tumor-suppressor functions [1] [2].
As an MDM2 antagonist, milademetan binds to MDM2, disrupting the MDM2-p53 interaction. This stabilizes the p53 protein, leading to its accumulation and reactivation. Restored p53 then functions as a transcription factor, turning on genes that induce G1 cell cycle arrest, senescence, and apoptosis (programmed cell death) in the cancer cell [3] [2]. The pathway is summarized below:
The primary efficacy outcome in clinical studies is typically tumor response, assessed using disease-specific criteria. The primary safety outcome is the profile of treatment-emergent adverse events (TEAEs), graded for severity [4].
In Vitro Cell Viability Assay This foundational experiment demonstrates the direct anti-cancer effect of milademetan.
In Vivo Xenograft Model Study This tests the efficacy and tolerability of milademetan in a living organism.
Clinical trials have shown that milademetan has a recognizable but manageable safety profile, though its efficacy as a single agent has been limited.
The table below summarizes efficacy and common adverse events from two representative clinical studies:
| Trial & Regimen | Efficacy Outcomes | Most Common TEAEs (Any Grade) | Most Common Grade 3/4 TEAEs |
|---|
| Phase 1 in AML/HR-MDS (Monotherapy, n=57) [4] | - CR: 2 pts (4.2%)
Despite setbacks in some late-stage trials, research continues to explore milademetan's potential. Future directions focus on rational combinations and refined patient selection [6]:
The table below outlines the core identifiers and solubility data for Milademetan tosylate hydrate.
| Property | Value |
|---|---|
| CAS Number | 2095625-97-9 [1] |
| Molecular Formula | C37H44Cl2FN5O8S [1] |
| Molecular Weight | 808.74 g/mol [1] |
| Solubility in DMSO | ~200 mg/mL (247.30 mM) [1] |
| Purity | ≥98% [1] |
| Form | Solid Powder [1] |
Milademetan is a potent, selective, and orally active MDM2 inhibitor. The table below summarizes its key experimental findings.
| Aspect | Findings |
|---|---|
| Mechanism of Action | Binds to MDM2, preventing its interaction with p53. This inhibits p53 degradation, restoring its tumor-suppressor function and leading to cell cycle arrest and apoptosis [2] [3]. |
| In Vitro Activity | Inhibits viability of neuroblastoma cells (wild-type TP53) in a dose- and time-dependent manner. Reported IC50 values after 72h treatment range from 17.7 nM to 52.63 nM across various cell lines (e.g., SK-N-SH, SH-SY5Y) [2] [3]. |
| In Vivo Efficacy | Oral administration (50 mg/kg) in mouse xenograft models delays tumor growth and improves survival [2] [3]. |
For cell-based assays, preparing a stock solution in DMSO is the common first step. Below is a generalized protocol based on the search results.
While DMSO is indispensable for solubilizing compounds like Milademetan, the search results highlight that it is not biologically inert and can significantly influence experimental outcomes.
Recommendation for Researchers: It is critical to use the lowest possible concentration of DMSO that maintains the compound in solution. The DMSO concentration in your final experimental treatment should never exceed 0.1% v/v, and vehicle control groups must be meticulously included to account for any solvent-induced effects [4] [5].
The following diagram illustrates the core mechanism of action of Milademetan, focusing on the p53 signaling pathway restoration.
core mechanism of Milademetan.
The table below summarizes the basic identifying information and known properties for Milademetan.
| Property | Description |
|---|---|
| CAS Number | 1398568-47-2 [1] [2] [3] |
| Molecular Formula | C₃₀H₃₄Cl₂FN₅O₄ [1] [2] [3] |
| Molecular Weight | 618.53 g/mol [1] [2] [3] |
| Appearance | Solid; white to light yellow [3] |
| Melting Point | Not specified in the search results |
For laboratory use, the recommended storage conditions and solubility data are as follows.
| Parameter | Condition | Details / Values |
|---|---|---|
| Solid Form Storage | -20°C [1] [3] | Recommended for powder [1] [3]. Also viable at 4°C for 2 years [3]. |
| Solution Form Storage | -80°C [2] [3] or -20°C [2] [3] | In solvent; -80°C for 6 months, -20°C for 1 month [3]. |
| General Handling | Tightly sealed container, cool, well-ventilated area [1]. | Protect from direct sunlight and sources of ignition. Avoid dust formation [1]. |
| Solubility (in DMSO) | 100 mg/mL (161.67 mM) [4] [2] | Hygroscopic DMSO can reduce solubility; use fresh DMSO [4]. |
| Solubility (in Ethanol) | 25 mg/mL (40.41 mM) [4] [2] | - |
| Solubility (in Water) | Insoluble [4] [2] | - |
Safe laboratory practices are crucial when handling Milademetan.
| Aspect | Recommendation |
|---|---|
| GHS Hazard Statements | H302 (Harmful if swallowed), H410 (Very toxic to aquatic life with long-lasting effects) [1]. |
| Personal Protective Equipment (PPE) | Safety goggles, protective gloves, impervious clothing, and a suitable respirator [1]. |
| Engineering Controls | Use with appropriate exhaust ventilation [1]. |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents [1]. |
The following experimental protocols are derived from research contexts and should be validated for your specific application.
For cell-based assays, Milademetan is often reconstituted in DMSO to create a concentrated stock solution [4] [2]. This stock is then diluted into the culture medium. The final concentration of DMSO in the cell culture medium should typically be kept below 0.1% to avoid cytotoxicity.
For animal studies, several formulations have been validated. The table below outlines two common methods.
| Formulation Type | Composition | Preparation Protocol |
|---|
| Clear Solution [2] [3] | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O [2] [3] | 1. Add 50 μL of 100 mg/ml clear DMSO stock to 400 μL PEG300 and mix. 2. Add 50 μL Tween-80 and mix. 3. Add 500 μL of ddH₂O to adjust volume to 1 mL. Use immediately [2]. | | Homogeneous Suspension [2] [3] | Carboxymethylcellulose sodium (CMC-Na) solution [2] [3] | Add 5 mg of Milademetan to 1 mL of CMC-Na solution and mix evenly to obtain a 5 mg/mL suspension [2]. |
The following diagram illustrates the core mechanism of Milademetan and a general experimental workflow for assessing its activity in TP53 wild-type cancer models, based on the search results [5] [6].
The available data provides a solid foundation for handling Milademetan in a research setting. For a complete stability profile, please consult the following key points:
The core mechanism of milademetan targets the MDM2-p53 regulatory axis. In normal cells, p53 levels are kept low by a negative feedback loop with MDM2, its key negative regulator [1] [2]. In certain cancers, MDM2 amplification leads to its overexpression, resulting in excessive degradation of p53 and a loss of tumor-suppressive function, even when the TP53 gene itself is wild-type [3].
Milademetan binds to MDM2, inhibiting its interaction with p53. This disruption prevents p53 ubiquitination and degradation, leading to rapid accumulation of stabilized, transcriptionally active p53 in the nucleus [4]. The resulting p53 activation initiates the transcription of genes responsible for cell cycle arrest (e.g., p21) and apoptosis (e.g., Puma, Bax), ultimately leading to cancer cell death [3] [5] [6].
The diagram below illustrates this core signaling pathway and the point of milademetan's intervention.
Milademetan has demonstrated potent activity across various laboratory models and in clinical trials, quantified through standard oncological metrics.
The antitumor activity of milademetan was evaluated in mouse models implanted with human cancer cells [3].
| Cancer Model | Model Type | Treatment Regimen | Key Efficacy Findings |
|---|---|---|---|
| SJSA1 (osteosarcoma) | Cell Line Xenograft | 100 mg/kg, once daily | Potent tumor growth inhibition (TGI) observed [3]. |
| Patient-Derived Xenograft (PDX) | Fresh tumor samples | 100 mg/kg, once daily | Potent tumor growth inhibition (TGI) observed [3]. |
The MANTRA-2 trial (NCT05012397) evaluated milademetan in patients with advanced MDM2-amplified, TP53 wild-type solid tumors [3].
| Efficacy Endpoint | Result (n=31*) |
|---|---|
| Best Overall Response Rate (ORR) | 19.4% (6/31 patients) |
| ∟ Confirmed Partial Response (PR) | 3.2% (1/31 patients) |
| ∟ Unconfirmed Partial Responses (uPR) | 16.1% (5/31 patients) |
| Median Progression-Free Survival (PFS) | 3.5 months (95% CI: 1.8–3.7) |
| Notable Response | One patient with endometrial stromal sarcoma achieved 100% target lesion reduction [3]. |
*Patients with centrally confirmed MDM2amp and TP53-WT status.
The search results detail several standard methodologies used to validate milademetan's mechanism and efficacy in preclinical models.
This protocol measures the concentration of milademetan required to kill 50% of cancer cells (IC50) in vitro [3].
This method confirms target engagement by detecting the stabilization of p53 and induction of its downstream targets after treatment [3].
These experiments evaluate the antitumor activity of milademetan in a living organism [3].
a is the long diameter and b is the short diameter).[1 - (Ti - T0)/(Vi - V0)] × 100, where T is the average tumor volume in the treatment group and V is the average volume in the vehicle control group, i is a given day, and 0 is the start of treatment [3].While milademetan showed a manageable safety profile, two significant challenges emerged in the clinic.
Current evidence suggests that while milademetan can achieve tumor regressions, they are often short-lived [3]. Subsequent research efforts are focusing on:
Milademetan is a potent, selective, and orally available small-molecule inhibitor of the MDM2-p53 interaction [1]. In cancers with wild-type (WT) p53, the tumor suppressor p53 is often inactivated by its negative regulator, MDM2. Milademetan binds to MDM2, blocking this interaction and stabilizing p53. This leads to the transcriptional activation of p53 target genes, resulting in cell cycle arrest and apoptosis [2].
The diagram below illustrates this mechanism and a typical in vitro testing workflow.
The core of in vitro Milademetan testing involves assessing its effect on cell viability, typically using an ATP-based assay.
ATP-Based Cell Viability Assay (e.g., CellTiter-Glo) [1]
This protocol is adapted from methods used in referenced studies.
The following table summarizes quantitative data from key studies on Milademetan's effect on cell viability in various cancer models.
Table 1: In Vitro Efficacy of Milademetan in Wild-Type p53 Cancer Models [1]
| Cell Line | Cancer Type | p53 Status | Assay Type | Incubation Time | IC₅₀ (nM) |
|---|---|---|---|---|---|
| MKL-1 | Merkel Cell Carcinoma | WT | ATP-based | 72 hours | ~100 - 250 * |
| WaGa | Merkel Cell Carcinoma | WT | ATP-based | 72 hours | ~10 - 50 * |
| PeTa | Merkel Cell Carcinoma | WT | ATP-based | 72 hours | ~10 - 50 * |
| MS-1 | Merkel Cell Carcinoma | Mutant | ATP-based | 72 hours | Resistant |
| MCC-301 (PDCL) | Merkel Cell Carcinoma | WT | ATP-based | 72 hours | Potent (Low nM) |
| MCC-336 (PDCL) | Merkel Cell Carcinoma | WT | ATP-based | 72 hours | Potent (Low nM) |
Note: PDCL = Patient-Derived Cell Line. * IC₅₀ values estimated from graph in [1].
Table 2: Efficacy in Neuroblastoma Models [2]
| Cell Line | p53 Status | Assay Type | Incubation Time | IC₅₀ (nM) |
|---|---|---|---|---|
| SK-N-SH | WT | Viability (72h) | 72 hours | 21.9 |
| SH-SY5Y | WT | Viability (72h) | 72 hours | 17.7 |
| IMR-32 | WT | Viability (72h) | 72 hours | 52.6 |
| IMR-5 | WT | Viability (72h) | 72 hours | 25.7 |
| LAN-5 | WT | Viability (72h) | 72 hours | 44.1 |
Milademetan (DS-3032b, RAIN-32) is a potent, selective, and orally available small-molecule inhibitor of the MDM2-p53 protein-protein interaction. [1] [2] Its mechanism centers on disrupting the critical regulatory relationship between MDM2 (murine double minute 2) and the tumor suppressor p53. In healthy cells, MDM2, an E3 ubiquitin ligase, binds to p53, targeting it for proteasomal degradation and maintaining it at low levels. This creates a negative feedback loop, as p53 transcriptionally activates MDM2. [1] [3] In many cancers, including a majority of neuroblastomas, the TP53 gene remains wild-type (WT), but the p53 protein's tumor-suppressor function is compromised due to MDM2 overexpression or amplification. [3] Milademetan binds to MDM2, displacing p53 and preventing its degradation. This leads to the stabilization and accumulation of p53, reactivating its transcriptional program and initiating potent cell cycle arrest and apoptosis in cancer cells. [1] [2] This mechanism is particularly relevant for neuroblastoma, a pediatric cancer with a very low TP53 mutation rate (~1-2%) but where MDM2 overexpression is relatively common and associated with poorer prognosis. [3]
The table below summarizes the foundational preclinical evidence supporting the investigation of milademetan in WT p53 cancers, which provides the rationale for its application in neuroblastoma research.
Table 1: Summary of Preclinical Efficacy of Milademetan
| Cancer Model Type | Model Details (Cell Line/PDX) | p53 Status | Key Experimental Findings | Source |
|---|---|---|---|---|
| Merkel Cell Carcinoma (MCC) | MKL-1, WaGa, PeTa cell lines | Wild-Type | Sensitive to nanomolar concentrations of milademetan; induced p53, p21, and PUMA; triggered apoptosis. | [2] [4] |
| Merkel Cell Carcinoma (MCC) | MS-1 cell line | Mutant | Resistant to milademetan treatment. | [2] [4] |
| Merkel Cell Carcinoma (MCC) | MCC-301, MCC-336 (Patient-Derived Cell Lines) | Wild-Type | Highly sensitive to milademetan. | [2] [4] |
| Various Solid Tumors | SJSA1 xenograft model | Wild-Type | Milademetan (100 mg/kg, once daily) showed potent tumor growth inhibition. | [1] |
| Merkel Cell Carcinoma (MCC) | MKL-1 xenograft & PDX models | Wild-Type | Dose-dependent inhibition of tumor growth was observed. | [2] [4] |
The following diagram illustrates the core mechanistic pathway of milademetan, which is applicable to WT p53 neuroblastoma cells:
This protocol is adapted from studies on Merkel cell carcinoma cell lines to determine the half-maximal inhibitory concentration (IC50) of milademetan, a critical measure of compound potency. [2]
This protocol confirms the on-target effect of milademetan by detecting the stabilization of p53 and the upregulation of its downstream targets. [1] [2]
This protocol outlines the evaluation of milademetan's antitumor efficacy in mouse models, providing critical pre-clinical data for therapeutic potential. [1] [2]
The provided application notes and protocols offer a robust framework for evaluating the efficacy and mechanism of action of milademetan in neuroblastoma models. The strong scientific rationale, based on the WT p53 status of most neuroblastomas and the proven activity of milademetan in other WT p53 cancers, supports its investigation as a targeted therapeutic strategy. Researchers are equipped with detailed methodologies to generate critical pre-clinical data on cell viability (IC50), pathway activation, and in vivo tumor suppression, which can help advance this promising agent towards potential clinical application for neuroblastoma patients.
The following table summarizes some of the recently studied or applied combination therapies involving azacitidine for Acute Myeloid Leukemia.
| Combination Drug | Drug Class / Mechanism | Reported Efficacy (Example) | Key Findings / Context | Source Type & Year |
|---|---|---|---|---|
| Venetoclax | BCL-2 inhibitor (apoptosis inducer) | CR/CRi rate: 66.4% (VIALE-A trial); Median OS: 14.7 months [1] [2] | Now a leading initial therapy for elderly AML patients ineligible for intensive chemotherapy. [1] | Clinical Trial (2025) [1] |
| Granulocyte Colony-Stimulating Factor (G-CSF) | Myeloid growth factor | CR/CRi rate: 81.6% after one cycle (VAG regimen) [1] | Proposed to promote differentiation of leukemia cells and increase sensitivity to venetoclax. [1] | Phase 2 Trial (2025) [1] |
| Lenalidomide | Immunomodulatory drug (IMiD) | CR/CRi rate: 38% (combined with AZA) [2] | Explored in clinical trials, though one study showed no significant benefit over azacitidine alone. [2] | Clinical Trial Review (2025) [2] |
| Histone Deacetylase (HDAC) Inhibitors | Epigenetic modulator | No significant improvement in CR or OS vs. AZA alone [2] | Despite preclinical synergy, clinical trial results have been largely disappointing. [2] | Review & Meta-analysis (2025) [2] |
| Gemtuzumab Ozogamicin (GO) | Anti-CD33 antibody-drug conjugate | Not quantified in results | A significant treatment option for high-risk MDS and unfit AML; FDA-approved for CD33-positive AML. [2] | Review Article (2025) [2] |
Given the focus on developing new combinations, the computational workflow below illustrates a data-driven approach to identifying potential synergistic drug pairs, as exemplified by a study using the Beat AML dataset. This methodology can be adapted for screening novel agents like milademetan [3].
The methodology involves several key steps [3]:
To find the specific information you need on milademetan, I suggest you:
"milademetan" OR "MDM2 inhibitor" AND "azacitidine" AND "acute myeloid leukemia".
This section summarizes the design and key outcomes of the phase I clinical trial (NCT03634228) investigating milademetan in combination with LDAC ± venetoclax [1] [2] [3].
Table 1: Clinical Trial Design
| Trial Aspect | Description |
|---|---|
| ClinicalTrials.gov ID | NCT03634228 [1] |
| Phase | I/II (Phase II expansion was not conducted) [3] |
| Study Population | Adults with TP53 wild-type AML (Relapsed/Refractory or Newly Diagnosed unfit) [1] |
| Treatment Arms | Milademetan + LDAC ± Venetoclax [1] |
| Primary Objectives | Safety, Tolerability, and Determination of Recommended Phase II Dose [1] |
Table 2: Patient Baseline Characteristics (N=16)
| Characteristic | Value |
|---|---|
| Median Age (Range) | 70 years (23 - 80) [1] |
| Patient Status | 14 R/R AML, 2 Newly Diagnosed treated secondary AML [1] |
| Median Prior Lines of Therapy (Range) | 3 (1 - 7) [1] |
| Prior Venetoclax Exposure | 13 (93% of R/R patients) [1] |
| Prior Allogeneic SCT | 6 (38%) [1] |
Table 3: Efficacy and Safety Outcomes
| Outcome Measure | Result |
|---|---|
| Overall Response Rate (ORR) | 13% (2 patients) [1] [2] |
| Type of Response | Complete Remission with incomplete hematological recovery (CRh) [1] |
| Median Treatment Cycles (Range) | 1 (1 - 4) [1] |
| Most Common AEs | Gastrointestinal toxicities (Nausea, Diarrhea) [1] [3] |
| Grade ≥3 Gastrointestinal Toxicity | 50% of patients [2] |
| Dose-Limiting Toxicity (DLT) | Grade 3-4 Diarrhea [3] |
The trial incorporated comprehensive methodologies for patient monitoring and correlative analysis to understand the mechanisms of response and resistance [1].
Table 4: Key Experimental Methodologies
| Method | Application & Details |
|---|---|
| Patient Selection & Therapy | Patients were adults (≥18 years) with TP53 wild-type AML. The phase I portion used a 3 + 3 Bayesian design to determine the recommended dose. Milademetan was administered orally on specified days in 28-day cycles alongside subcutaneous LDAC (days 1-10) with or without daily venetoclax [1] [3]. |
| Response & Toxicity Assessment | Treatment responses were assessed using European LeukemiaNet (ELN) 2017 criteria. Toxicity was graded according to the NCI Common Terminology Criteria for Adverse Events (CTCAE), version 5 [1] [3]. |
| Correlative Analysis (CyTOF) | Bone marrow and peripheral blood samples were collected at baseline and end of cycle 1. Cells were analyzed using a 51-parameter, leukemia-focused panel via Cytometry by Time-of-Flight (CyTOF). This allowed for single-cell proteomic profiling to investigate signaling pathways and apoptotic molecules [1]. |
| p53 Status Confirmation | TP53 wild-type status was a key enrollment criterion, confirmed via next-generation sequencing. p53 protein expression was also evaluated in available bone marrow specimens using immunohistochemistry (IHC) [1] [3]. |
The correlative CyTOF analysis provided deep insights into the functional mechanisms of the treatment combination [1] [2].
The following diagram illustrates the proposed mechanism of action of the three-drug combination at the cellular level.
The phase I study demonstrates that the combination of milademetan, LDAC, and venetoclax is feasible but has limited efficacy and significant gastrointestinal toxicity in a heavily pre-treated R/R AML population [1] [3]. The translational Correlative analysis provides a strong rationale for future research, suggesting that response is linked to the disruption of specific survival pathways in leukemia cells, including the reduction of MCL1 and YTHDF2 [1] [2].
Milademetan (DS-3032) is a specific, orally active small-molecule inhibitor targeting the MDM2-p53 protein interaction, representing a promising therapeutic approach for cancers retaining wild-type TP53 function. This inhibitor selectively binds to MDM2, disrupting its interaction with the tumor suppressor protein p53, which subsequently stabilizes and activates p53-mediated transcriptional programs in cancer cells. Milademetan has demonstrated significant preclinical efficacy across various cancer models, including acute myeloid leukemia (AML), solid tumors, Merkel cell carcinoma, and neuroblastoma, making it a compound of considerable interest for oncological research and drug development [1] [2].
The therapeutic rationale for MDM2 inhibition stems from the critical role of the MDM2-p53 axis in oncogenesis. In normal cellular conditions, MDM2 functions as an E3 ubiquitin ligase that regulates p53 levels through ubiquitin-mediated degradation, maintaining p53 at low concentrations. Many cancers exploit this regulatory mechanism by overexpressing MDM2 to effectively suppress p53 tumor suppressor activity, even when TP53 genes remain wild-type. By pharmacologically disrupting this interaction, milademetan reactivates the p53 pathway in susceptible malignancies, initiating transcriptional programs that lead to cell cycle arrest, senescence, and apoptosis [2] [3].
Milademetan functions by binding to the p53-interaction pocket of MDM2, thereby preventing MDM2-mediated ubiquitination and degradation of p53. This inhibition results in rapid accumulation and stabilization of functional p53 protein within the nucleus. The stabilized p53 then functions as a transcription factor, binding to specific response elements in target genes and initiating a complex transcriptional program that determines cell fate [1] [2]. The key molecular events following MDM2 inhibition include:
The following diagram illustrates the key signaling pathways activated by milademetan treatment and their functional outcomes in cancer cells:
Figure 1: Signaling pathways activated by milademetan-mediated MDM2 inhibition. Milademetan disrupts MDM2-mediated p53 degradation, leading to p53 stabilization and transcriptional activation of target genes that coordinate cell cycle arrest, senescence, and apoptosis.
It is crucial to differentiate between cellular senescence and reversible quiescence when evaluating milademetan treatment outcomes. While both states involve cell cycle arrest, they represent fundamentally different biological conditions with distinct implications for cancer therapy:
Cellular Senescence: A stable, irreversible cell cycle arrest accompanied by characteristic morphological changes (cellular enlargement, flattened appearance), increased senescence-associated β-galactosidase (SA-β-gal) activity, and secretion of various factors known as the senescence-associated secretory phenotype (SASP) [4] [5]. Senescence represents an active metabolic state maintained by p53/p21 and p16/RB pathways.
Quiescence: A reversible, dormant state typically induced by growth factor withdrawal or contact inhibition, characterized by reduced metabolism and preserved proliferative potential upon stimulation. Quiescent cells do not typically exhibit SASP or the stable arrest features of senescent cells [5].
The distinction is critical in cancer therapy because senescent cells, while non-proliferative, remain metabolically active and may influence the tumor microenvironment through SASP, potentially having both tumor-promoting and tumor-suppressive effects depending on context [4] [5].
Table 1: Efficacy of milademetan across various cancer cell models demonstrating concentration-dependent effects
| Cell Line | Cancer Type | p53 Status | IC50 Value (nM) | Key Effects Observed | Experimental Duration | Citation |
|---|---|---|---|---|---|---|
| MKL-1 | Merkel Cell Carcinoma | Wild-type | 21.9 | Decreased viability, p53 accumulation, PARP cleavage | 72 hours | [2] |
| WaGa | Merkel Cell Carcinoma | Wild-type | 17.7 | Reduced viability, p21 induction, apoptosis | 72 hours | [2] |
| PeTa | Merkel Cell Carcinoma | Wild-type | 52.63 | Cell cycle arrest, senescence markers | 72 hours | [2] |
| MS-1 | Merkel Cell Carcinoma | Mutant | Resistant | No significant response | 72 hours | [2] |
| SH-SY5Y | Neuroblastoma | Wild-type | 17.7 | G1 arrest, senescence, tumor growth delay in vivo | 72 hours | [1] |
| IMR5 | Neuroblastoma | Wild-type | 25.7 | Reduced viability, apoptosis induction | 72 hours | [1] |
Table 2: Temporal progression of molecular events following milademetan treatment in sensitive cell lines
| Time Post-Treatment | Molecular Events | Downstream Consequences |
|---|---|---|
| 2-8 hours | p53 protein accumulation, MDM2 upregulation | Initial response signaling |
| 8-24 hours | p21 induction, CDK4/6 inhibition, RB hypophosphorylation | G1 cell cycle arrest initiation |
| 16-48 hours | PUMA/BAX activation, PARP cleavage, SASP factor expression | Commitment to apoptosis/senescence |
| 48-72 hours | Stable cell cycle exit, SA-β-gal activity, morphological changes | Established senescence phenotype |
| >72 hours | Chronic secretory phenotype, potential immune cell recruitment | Tumor microenvironment modification |
Research findings have demonstrated that milademetan treatment selectively inhibits viability in cancer cell lines with wild-type TP53, independently of MYCN status in neuroblastoma models [1]. The response to milademetan is characterized by dose-dependent and time-dependent effects, with more sensitive cell lines showing lower IC50 values and AUC metrics [2]. Importantly, the differential sensitivity to milademetan directly correlates with TP53 status, with TP53 mutant cell lines exhibiting significant resistance, highlighting the specificity of the compound's mechanism of action [2].
Purpose: To evaluate the concentration-dependent effects of milademetan on cancer cell viability and determine IC50 values.
Materials:
Procedure:
Technical Notes:
Purpose: To detect milademetan-induced G1 cell cycle arrest through DNA content quantification.
Materials:
Procedure:
Technical Notes:
Purpose: To identify cells undergoing milademetan-induced senescence through detection of SA-β-gal activity.
Materials:
Procedure:
Technical Notes:
Purpose: To quantify milademetan-induced apoptosis through detection of phosphatidylserine externalization.
Materials:
Procedure:
Technical Notes:
The following diagram illustrates the experimental workflow for assessing milademetan-induced cellular responses:
Figure 2: Experimental workflow for comprehensive assessment of milademetan-induced cellular responses. The protocol encompasses multiple complementary assays to characterize viability, cell cycle arrest, senescence, and apoptosis following treatment.
Table 3: Troubleshooting guide for common issues in milademetan experiments
| Problem | Potential Cause | Solution |
|---|---|---|
| Lack of efficacy in WT p53 cells | Incorrect TP53 status verification | Verify TP53 status by sequencing; check p53 protein stabilization by Western blot |
| High variability in viability assays | Inconsistent cell seeding or drug dilution | Standardize cell counting method; prepare fresh drug dilutions for each experiment |
| Weak SA-β-gal staining | Insufficient senescence induction or suboptimal staining | Extend treatment duration to 5-7 days; include positive controls; ensure correct pH (6.0) |
| Excessive background in flow cytometry | Cell clumping or inadequate washing | Filter cells through mesh before analysis; increase washing steps |
| Inconsistent Western blot results | Protein degradation or unequal loading | Use fresh protease inhibitors; validate loading controls; ensure proper protein quantification |
To ensure robust and reproducible results when studying milademetan-induced cellular responses, consider the following optimization strategies:
Milademetan represents a promising targeted therapeutic approach for TP53 wild-type cancers through its specific inhibition of the MDM2-p53 interaction. The comprehensive application notes and detailed protocols provided here enable researchers to thoroughly investigate the compound's effects on G1 cell cycle arrest, senescence, and apoptosis. The experimental approaches outlined—including viability assays, cell cycle analysis, senescence detection, and apoptosis assessment—provide a robust framework for evaluating milademetan's efficacy and mechanism of action in various cancer models.
The strong correlation between TP53 status and treatment response highlights the importance of proper patient stratification biomarkers for clinical development. Furthermore, the temporal progression of molecular events—from initial p53 stabilization through to established senescence or apoptosis—emphasizes the need for appropriate experimental timing when assessing treatment outcomes. These protocols provide researchers with standardized methods to generate reproducible, quantifiable data on milademetan's anti-cancer activities, supporting both basic research and translational drug development efforts.
Milademetan (RAIN-32, DS-3032b) is a potent oral small-molecule inhibitor of the MDM2-p53 protein-protein interaction that has shown promising antitumor activity in various preclinical models and clinical trials. As a selective MDM2 antagonist, milademetan specifically targets the p53-binding pocket of MDM2, thereby disrupting the MDM2-p53 interaction and restoring p53 tumor suppressor function in cancers with wild-type TP53 status. This mechanism is particularly relevant in MDM2-amplified cancers, where MDM2 overexpression leads to constitutive degradation of functional p53 protein, creating a pseudo-TP53-null phenotype despite the presence of wild-type TP53 genes. The therapeutic rationale for milademetan centers on reactivating the p53 pathway in these susceptible tumors, leading to cell cycle arrest, apoptosis, and ultimately tumor growth inhibition.
The development of milademetan represents a significant advancement in targeted cancer therapy, particularly for tumors characterized by MDM2 amplification such as dedifferentiated liposarcomas, certain sarcomas, and other solid tumors. Preclinical data has demonstrated that milademetan exhibits potent nanomolar activity against MDM2-amplified, TP53 wild-type laboratory models, providing strong rationale for clinical translation [1]. The drug has progressed through phase I clinical trials establishing recommended phase II doses and schedules, and has subsequently been evaluated in phase II basket studies such as MANTRA-2 (NCT05012397) for patients with advanced MDM2-amplified, TP53 wild-type solid tumors [1]. These studies have provided crucial insights into the pharmacokinetic and pharmacodynamic properties of milademetan, which are essential for optimizing its clinical application and guiding future drug development efforts targeting the MDM2-p53 axis.
Milademetan demonstrates favorable oral bioavailability with predictable pharmacokinetic patterns when administered according to the established intermittent dosing schedule. Following oral administration, the drug is rapidly absorbed, achieving maximum serum concentration (C~max~) within approximately 3.1 hours post-dose [2]. At the recommended phase II dose of 260 mg administered on an intermittent schedule (days 1-3 and 15-17 of each 28-day cycle), the geometric mean C~max~ reached 1503 ng/mL on day 1 of cycle 1, with an area under the curve from 0-24 hours (AUC~0-24~) of 18,432 ng·h/mL [2]. The linear pharmacokinetics observed across the dose range of 100-200 mg supports consistent and predictable exposure with dose escalation, a valuable characteristic for clinical dosing strategies [3].
The apparent total clearance of milademetan is approximately 15.6 L/h, with a terminal elimination half-life of 10.0 hours [2]. This relatively short half-life supports the use of intermittent dosing schedules that allow for recovery from hematological toxicities, particularly thrombocytopenia, which represents the most significant dose-limiting toxicity of MDM2 inhibition. The pharmacokinetic profile of milademetan compares favorably with other MDM2 inhibitors in clinical development, such as alrizomadlin (APG-115), which also employs intermittent dosing strategies to balance efficacy with toxicity management [3].
While detailed metabolism and excretion studies of milademetan in humans are limited in the available literature, insights can be drawn from its structural class and preclinical data. MDM2 inhibitors typically undergo hepatic metabolism primarily via cytochrome P450 enzymes, with subsequent elimination through biliary and renal pathways. The short elimination half-life of 10.0 hours suggests relatively rapid clearance without significant accumulation on intermittent dosing schedules, which aligns with the observed safety profile where toxicities are manageable and reversible with appropriate dose modifications [2].
Table 1: Key Pharmacokinetic Parameters of Milademetan at Recommended Phase II Dose (260 mg)
| Parameter | Value | Conditions |
|---|---|---|
| T~max~ | 3.1 hours | After oral administration |
| C~max~ | 1503 ng/mL | Day 1, Cycle 1 |
| AUC~0-24~ | 18,432 ng·h/mL | Day 1, Cycle 1 |
| Apparent Clearance | 15.6 L/h | Steady state |
| Elimination Half-life | 10.0 hours | Terminal phase |
| Dosing Schedule | Days 1-3 and 15-17 | 28-day cycle |
The pharmacokinetic properties of milademetan have been characterized across multiple dosing schedules in phase I trials, with the intermittent schedule (3 days per week for two weeks in a 28-day cycle) demonstrating the optimal balance between target engagement and safety tolerability [2]. This schedule achieved sufficient drug exposure to activate p53 pathway responses while allowing for hematological recovery during the treatment-free intervals, addressing the principal challenge of hematological toxicity that has plagued previous MDM2 inhibitor development programs.
Milademetan demonstrates robust target engagement as evidenced by consistent activation of the p53 pathway both in preclinical models and clinical studies. Pharmacodynamic assessments have confirmed that milademetan treatment leads to dose-dependent increases in key p53-regulated proteins, including p21, MDM2 itself, and macrophage inhibitory cytokine-1 (GDF15) [1] [2]. In clinical samples, within 24 hours after the first dose of milademetan, serum GDF15 levels increased by up to 10-fold over baseline, indicating rapid and potent pathway engagement [2]. This rapid response makes GDF15 a valuable circulating biomarker for monitoring target engagement in clinical settings where tumor tissue sampling is challenging.
Western blot analyses of tumor samples from xenograft models and limited patient samples have demonstrated significant upregulation of p53, p21, and MDM2 protein levels following milademetan treatment, confirming disruption of the MDM2-p53 interaction and subsequent p53 stabilization and transcriptional activation [1] [4]. By day 8 of cycle 1 in clinical studies, consistent elevation of these pathway markers was observed, demonstrating sustained pathway activation throughout the dosing period [2]. The magnitude and duration of p53 pathway activation correlated with milademetan exposure, supporting the pharmacological specificity of the observed effects and providing a rationale for dose selection in later-stage trials.
The ultimate pharmacodynamic response to milademetan is inhibition of tumor cell proliferation and induction of apoptosis in MDM2-amplified, TP53 wild-type tumors. In preclinical models, including Merkel cell carcinoma with wild-type p53, milademetan treatment resulted in significant reduction in cell viability through activation of p53-mediated apoptosis [4]. Similarly, in patient-derived xenograft models of various solid tumors, milademetan administration led to dose-dependent tumor growth inhibition, with some models showing substantial tumor regression [1].
In the phase II MANTRA-2 clinical trial, milademetan demonstrated clinical antitumor activity against a variety of refractory MDM2-amplified, TP53 wild-type solid tumors [1]. The best overall response among 31 patients with centrally confirmed molecular testing was 19.4% (6/31), including one confirmed partial response and five unconfirmed partial responses. Notably, one patient with endometrial stromal sarcoma achieved a 100% target lesion reduction, demonstrating the potential for profound antitumor effects in susceptible malignancies [1]. The median progression-free survival across the study population was 3.5 months (95% confidence interval, 1.8-3.7), indicating that while responses occurred, they were generally short-lived, highlighting the challenge of maintaining durable disease control with single-agent MDM2 inhibition.
Table 2: Key Pharmacodynamic Biomarkers of Milademetan Activity
| Biomarker | Change | Timing | Significance |
|---|---|---|---|
| GDF15 (MIC-1) | Up to 10-fold increase | Within 24 hours | Early indicator of p53 pathway activation |
| p21 Protein | Significant increase | By day 8 of treatment | Marker of p53 transcriptional activity |
| MDM2 Protein | Significant increase | By day 8 of treatment | Feedback response to p53 activation |
| p53 Protein | Significant stabilization | By day 8 of treatment | Direct evidence of target engagement |
| Tumor Volume | Reduction in responsive patients | By first assessment | Ultimate therapeutic effect |
Purpose: To evaluate the antiproliferative effects of milademetan and confirm p53 pathway activation in MDM2-amplified, TP53 wild-type cancer cell lines.
Materials and Reagents:
Procedure:
Purpose: To evaluate the antitumor efficacy of milademetan in patient-derived xenograft (PDX) models and cell line-derived xenografts representing MDM2-amplified, TP53 wild-type tumors.
Materials and Reagents:
Procedure:
The following diagram illustrates the core mechanism of action of milademetan and the key pharmacodynamic biomarkers used to monitor its activity:
Diagram 1: Mechanism of Action and Pharmacodynamic Biomarkers of Milademetan. This diagram illustrates how milademetan counteracts the effects of MDM2 amplification by inhibiting the MDM2-p53 interaction, leading to p53 pathway activation and ultimately tumor growth inhibition through cell cycle arrest and apoptosis. Key pharmacodynamic biomarkers used to monitor drug activity are shown.
Based on phase I dose-finding studies, the recommended phase II dose of milademetan is 260 mg administered orally once daily on an intermittent schedule of days 1-3 and 15-17 of each 28-day cycle [2]. This schedule was specifically designed to mitigate dose-limiting hematologic toxicities, particularly thrombocytopenia, while maintaining antitumor efficacy. The intermittent approach allows for sufficient drug exposure to activate p53-mediated antitumor effects while providing adequate time for hematological recovery during treatment-free intervals, addressing the principal challenge of managing myelosuppression associated with MDM2 inhibition.
Clinical monitoring should include complete blood counts with differential at baseline and regularly throughout treatment, with more frequent monitoring during the first two cycles. For patients who develop grade 3 or 4 thrombocytopenia or neutropenia, dose interruptions and modifications are recommended until recovery to grade ≤1, followed by dose reduction to 210 mg for subsequent cycles [2]. In the phase I study, approximately 40% of patients receiving the recommended dose required dose reductions for treatment-related adverse events, primarily thrombocytopenia, highlighting the importance of proactive hematological monitoring and management [2].
Appropriate patient selection is critical for optimizing milademetan efficacy. The target population consists of patients with advanced solid tumors characterized by MDM2 amplification with wild-type TP53 status, as determined by next-generation sequencing in a Clinical Laboratory Improvement Amendments (CLIA)-certified laboratory [1]. Tumors with particularly high prevalence of MDM2 amplification include dedifferentiated liposarcomas, certain sarcomas, and a subset of various other solid tumors. Patients with liposarcoma, intimal/cardiac sarcoma, or primary central nervous system tumors were excluded from the MANTRA-2 trial, though the rationale for these exclusions was not fully specified [1].
The following workflow diagram outlines the key steps in assessing patient eligibility and managing milademetan treatment:
Diagram 2: Patient Management and Treatment Workflow for Milademetan. This diagram outlines the key steps in identifying appropriate candidates for milademetan therapy and managing treatment, including crucial monitoring parameters and dose modification pathways.
Milademetan demonstrates a manageable safety profile with predictable and generally reversible toxicities when administered according to the recommended intermittent schedule. The most common grade 3 or 4 adverse events observed in clinical trials include thrombocytopenia (29.0%), neutropenia (15.0%), anemia (13.1%), leukopenia, and diarrhea [1] [2]. These hematological toxicities are consistent with the mechanism of action of MDM2 inhibitors, as p53 activation affects hematopoietic progenitor cells. The incidence of grade 3/4 thrombocytopenia was substantially lower with the intermittent schedule (15.0%) compared to extended/continuous schedules (36.2%), validating the strategy of intermittent dosing to mitigate this dose-limiting toxicity [2].
Non-hematological adverse events are generally mild to moderate in severity, with the most common being nausea (72.0%), fatigue (44.9%), vomiting, and diarrhea [2]. These gastrointestinal effects are typically manageable with supportive care measures and rarely lead to treatment discontinuation. The safety profile of milademetan compares favorably with other MDM2 inhibitors in development, such as alrizomadlin (APG-115), which also demonstrates hematological toxicities as its principal dose-limiting effect [3]. Comprehensive risk management should include regular monitoring of blood counts, particularly during the first two treatment cycles, and implementation of dose modification guidelines for management of hematological toxicities.
Milademetan represents a promising targeted therapeutic approach for MDM2-amplified, TP53 wild-type solid tumors, with demonstrated preclinical and clinical activity across various tumor types. The well-characterized pharmacokinetic and pharmacodynamic properties of milademetan have enabled optimized dosing strategies that balance efficacy with manageable toxicity. However, the transient nature of tumor responses observed in clinical trials highlights the challenges of achieving durable disease control with single-agent MDM2 inhibition [1].
Future development efforts should focus on rational combination strategies to enhance the depth and duration of response to milademetan. Potential approaches include combination with other targeted agents, conventional chemotherapy, or immunotherapy, based on preclinical evidence that MDM2 inhibition may alter the tumor microenvironment and enhance immunogenicity [3]. Additionally, further refinement of predictive biomarkers beyond MDM2 amplification may help identify patient subsets most likely to derive significant clinical benefit. The ongoing research into milademetan and other MDM2 inhibitors continues to validate the MDM2-p53 axis as a compelling therapeutic target in oncology, with the potential to address unmet needs in molecularly defined patient populations.
Milademetan (also known as DS-3032, RAIN-32) is a potent, selective, and orally active small-molecule inhibitor of the MDM2-p53 interaction [1] [2]. It functions by reactivating the p53 tumor suppressor pathway in cancer cells with wild-type TP53, thereby inducing G1 cell cycle arrest, senescence, and apoptosis [1]. This makes it a promising candidate for research in acute myeloid leukemia (AML), solid tumors, and specifically, dedifferentiated liposarcomas (DDLPS), which are characterized by MDM2 amplification [1] [3]. This document provides detailed protocols for stock solution preparation and references relevant clinical dosing to support preclinical research.
Table 1: Solubility of Milademetan in Common Solvents
| Solvent | Solubility | Concentration | Notes |
|---|---|---|---|
| DMSO | 100 mg/mL [2] | 161.67 mM | Use fresh, moisture-absorbing DMSO reduces solubility. |
| DMSO | 16.67 mg/mL [1] | 26.95 mM | Requires ultrasonic treatment; hygroscopic DMSO impacts solubility. |
| Ethanol | 25 mg/mL [2] | 40.42 mM | - |
| Water | Insoluble [2] | - | Not recommended for stock solutions. |
Protocol 1: Standard 10 mM Stock Solution in DMSO (based on 16.67 mg/mL solubility) [1]
Protocol 2: High-Concentration Stock Solution in DMSO (based on 100 mg/mL solubility) [2]
For animal studies, milademetan can be formulated from a DMSO master stock into suitable dosing vehicles. Below are two validated formulations [2].
Table 2: In Vivo Formulation Protocols for Milademetan
| Formulation | Final Concentration | Preparation Steps | Notes |
|---|
| Aqueous Suspension | ≥ 5 mg/mL | 1. Add 5 mg of milademetan to 1 mL of CMC-Na solution. 2. Mix evenly to obtain a homogeneous suspension. | Simple formulation; results in a suspension. | | Clear Solution (for oral gavage) | 5.000 mg/mL (8.08 mM) | 1. Add 50 μL of 100 mg/mL DMSO stock to 400 μL PEG300; mix. 2. Add 50 μL Tween-80; mix. 3. Add 500 μL ddH₂O; mix. | Validated by Selleck; use immediately for optimal results [2]. | | Clear Solution (in corn oil) | 0.600 mg/mL (0.97 mM) | 1. Add 50 μL of 12 mg/mL DMSO stock to 950 μL corn oil; mix. | Validated by Selleck; use immediately for optimal results [2]. |
A first-in-human Phase I study established a clinically relevant dosing schedule for milademetan. The recommended Phase II dose and schedule is 260 mg once daily, administered orally on an intermittent schedule of 3 days on / 11 days off (3/14 days) in a 28-day cycle [3]. This intermittent schedule was found to mitigate on-target hematologic toxicities, such as thrombocytopenia and neutropenia, while maintaining antitumor efficacy, particularly in patients with dedifferentiated liposarcoma (DDLPS) [3].
The following diagram outlines the logical workflow for selecting the appropriate milademetan preparation method based on your experimental goals.
Diagram 1: Workflow for selecting the appropriate milademetan preparation method.
The table below summarizes the most common and significant treatment-emergent adverse events (TEAEs) associated with Milademetan across clinical trials.
| Adverse Event | All Grades Frequency | Grade 3/4 Frequency | Management Recommendations |
|---|---|---|---|
| Thrombocytopenia | Very Common [1] [2] | 29.0% (Phase I) [1], 39.5% (Phase III) [2] | Close monitoring, dose interruptions/reductions [1]. |
| Neutropenia | Very Common [1] | 15.0% (Phase I) [1], 25.5% (Phase III) [2] | Close monitoring, dose interruptions/reductions [1]. |
| Anemia | Very Common [1] | 13.1% (Phase I) [1], 18.6% (Phase III) [2] | Close monitoring; transfusion support may be needed [1]. |
| Nausea | Very Common [2] | Not frequently Grade 3/4 [2] | Standard antiemetic prophylaxis is recommended. |
| Vomiting | Common [2] | Information missing | Standard antiemetic prophylaxis is recommended. |
| Diarrhea | Reported [3] | Grade 3/4 observed [3] | Standard supportive care is recommended. |
| Leukopenia | Reported [3] | Grade 3/4 observed [3] | Close monitoring of blood counts is recommended. |
The following diagram illustrates the molecular mechanism of Milademetan and the primary cause of its dose-limiting hematological toxicities.
For researchers investigating Milademetan in preclinical models, the following workflow outlines key experiments for evaluating efficacy and mechanism of action.
Key Experimental Details:
What is the recommended phase II dosing schedule for Milademetan? The recommended dose is 260 mg once daily, administered on an intermittent schedule of 3 days on treatment followed by 14 days off (3/14 schedule) in a 28-day cycle. This schedule was optimized to mitigate dose-limiting hematologic toxicities [1].
Which biomarkers are essential for predicting response to Milademetan? The target population is tumors with MDM2 amplification and confirmed wild-type TP53 status. MDM2 amplification leads to overexpression that suppresses p53 function, making these cancers highly dependent on the MDM2-p53 axis [3] [4]. Testing for TP53 mutations is critical, as mutations render the treatment ineffective.
Were the clinical responses to Milademetan durable? While Milademetan achieved responses in various refractory solid tumors, a significant challenge is that tumor reductions were often short-lived. The median progression-free survival in the MANTRA-2 trial was 3.5 months, indicating a need for combination strategies to achieve more durable clinical benefit [3] [4].
The following tables summarize the frequency of key hematologic laboratory abnormalities observed in patients treated with milademetan across different clinical trials.
Table 1: Most Common Grade 3/4 Drug-Related Adverse Events (Phase I Study, N=107)
| Adverse Event | Overall Incidence (All Schedules) | Incidence at Recommended Phase II Dose (260 mg, 3/14 days) |
|---|---|---|
| Thrombocytopenia | 29.0% [1] | 15.0% [1] |
| Neutropenia | 15.0% [1] | 5.0% [1] |
| Anemia | 13.1% [1] | 0% [1] |
Table 2: Grade 3/4 Adverse Events in Later-Stage Trials
| Trial (Phase) | Population | Thrombocytopenia | Neutropenia | Anemia |
|---|---|---|---|---|
| MANTRA (Phase III) [2] [3] | Dedifferentiated Liposarcoma | 39.5% | 25.6% | 11.6% |
| MANTRA-2 (Phase II) [4] [5] | MDM2-amplified, TP53-wt Solid Tumors | Reported (specific %) | Reported (specific %) | Reported (specific %) |
The diagram below illustrates the proposed mechanism by which milademetin causes thrombocytopenia and neutropenia.
This mechanism is on-target, arising from the stabilization and activation of the wild-type p53 protein in hematopoietic progenitor cells within the bone marrow, leading to cell cycle arrest and apoptosis [1]. This is a class effect associated with MDM2 inhibitors.
Clinical trials have established specific protocols to manage these hematologic toxicities.
1. Optimal Dosing Schedule A key finding from research is that an intermittent dosing schedule significantly improves the tolerability of milademetan [1] [6].
2. Clinical Monitoring and Dose Modification Protocol The following workflow, derived from clinical trial protocols, outlines a standard operating procedure for monitoring and managing hematologic adverse events.
Based on trial protocols, here are typical dose modification guidelines [7]:
Q1: Are thrombocytopenia and neutropenia the primary dose-limiting toxicities (DLTs) of milademetan? Yes. In phase I studies, decreased platelet count was the most frequently observed DLT. Other DLTs included nausea and neutropenia [7].
Q2: How does the safety profile of milademetan compare to standard chemotherapy in liposarcoma? In the MANTRA Phase III trial, milademetan and trabectedin (standard chemotherapy) showed different toxicity profiles. Milademetan led to more frequent dose reductions (44.2% vs. 29.1%) but fewer toxicity-related discontinuations (11.6% vs. 19.0%) and fewer serious adverse events (36.0% vs. 48.1%) compared to trabectedin [2] [3].
Q3: Is the hematologic toxicity of milademetan reversible? Yes. Clinical evidence indicates that thrombocytopenia and neutropenia are manageable and reversible with dose interruptions and modifications, as outlined in the monitoring protocol above [1] [2].
The following table summarizes the frequency of nausea and vomiting observed in clinical trials, which is crucial for understanding the scope of the issue.
| Trial Phase / Population | Nausea (All Grades) | Nausea (Grade 3/4) | Vomiting (All Grades) | Vomiting (Grade 3/4) | Source (Citation) |
|---|---|---|---|---|---|
| Phase 1 (Japanese patients with solid tumors) [1] [2] | 72.2% | Information Not Specified | Not Reported | Not Reported | Cancer Sci. 2021 |
| Phase 1 (Patients with advanced solid tumors or lymphomas) [3] | 72.0% | Information Not Specified | 35.5% (Anemia reported, vomiting rate implied as common) | Information Not Specified | OncLive 2023 |
| Phase 3 MANTRA (Patients with dedifferentiated liposarcoma) [4] | Most Frequent TEAE | Not Reported | Most Frequent TEAE | Not Reported | CancerNetwork 2023 |
While the search results do not provide explicit prevention protocols, they reveal critical dosing strategies and safety information that form the basis for effective management.
For researchers designing clinical trials, the following workflow outlines a standard protocol for managing nausea and vomiting, based on common practices and information from the studies. Adherence to such a protocol was critical for defining Dose-Limiting Toxicities (DLTs) in the phase 1 trials [1] [5].
Q1: What is the most effective dosing schedule for milademetan to minimize GI toxicity? A1: An intermittent schedule (e.g., 260 mg once daily for 3 days, followed by 11 days off, repeated twice per 28-day cycle) has been shown to better mitigate toxicities, including nausea and thrombocytopenia, compared to continuous dosing, while maintaining efficacy [3].
Q2: Are nausea and vomiting considered Dose-Limiting Toxicities (DLTs) in clinical trials? A2: Typically, they are not automatically classified as DLTs. Per phase I study protocols, grade 3 nausea or vomiting was not considered a DLT if it resolved to grade ≤2 within 48 hours with standard antiemetic therapy [1] [5].
Q3: How common are dose adjustments due to milademetan's side effects? A3: Dose adjustments are common. In the phase 3 MANTRA trial, 44.2% of patients required a dose reduction. In earlier trials, over 20% of patients on the recommended dose required either a reduction or interruption, primarily for hematologic toxicities, which often co-occur with GI events [4] [3].
| Resistance Mechanism | Impact on Therapy | Relevant Cancers | Key Findings |
|---|---|---|---|
| Loss of Tumor Suppressor Function [1] [2] | Resistance to DNA-damaging agents (e.g., Platinum drugs) [2] | Ovarian Cancer (HGSOC) [2] | Loss-of-function (LOF) TP53 mutations are an independent negative predictor of platinum sensitivity and are associated with a significantly shorter Platinum-Free Interval (PFI) [2]. |
| Gain-of-Function (GOF) Mutations [3] | Resistance to Targeted Therapies (e.g., Osimertinib) [3] | EGFR-mutated Lung Cancer [3] | GOF mutations (e.g., R248Q, R273H) promote early resistance by sustaining pro-survival signals (ERK/c-Myc) and activating alternative pathways (TNF-α–NF-κB signaling) [3]. |
| Accelerated Resistance Evolution [4] | Shorter response duration to EGFR TKIs [4] | EGFR-mutated NSCLC [4] | The presence of a TP53 alteration before treatment is associated with a faster development of resistance, regardless of the specific resistance mechanism that eventually emerges [4]. |
| Mutant p53 Protein Accumulation [5] | Potential resistance to therapies relying on p53 reactivation [5] | Various Cancers [5] | Missense mutations lead to highly stable, accumulated mutant p53 protein, which can be targeted by novel strategies like proximity-inducing drugs [5]. |
Based on the literature, here are detailed methodologies for key experiments that can be adapted to investigate resistance to MDM2 inhibitors.
This protocol is crucial for isolating the specific effect of a TP53 mutation from other genetic variables [3].
This protocol helps identify which pathways are dysregulated in resistant cells [3].
This protocol is used to investigate novel protein interactions driven by mutant p53, such as those identified with the NF-κB pathway [3].
The diagram below illustrates a gain-of-function resistance mechanism, where mutant p53 activates an alternative survival pathway to bypass drug-induced cell death.
The following diagram outlines a general experimental workflow for investigating TP53-mediated resistance mechanisms, from cell line generation to validation.
Q1: Why is the structural classification of a TP53 mutation important for predicting response? The location and type of a TP53 mutation determine its functional impact. Missense mutations in the DNA-binding domain can be classified as structural (destabilizing the protein core) or contact (disrupting DNA binding directly) [1]. Furthermore, mutations are classified functionally as Loss-of-Function (LOF) or Gain-of-Function (GOF), with LOF mutations showing a stronger association with platinum resistance in some cancers, while GOF mutations actively drive resistance to targeted therapies [3] [2].
Q2: How can we investigate a novel resistance mechanism suspected to be driven by a TP53 GOF mutation? A combination of genomic, transcriptomic, and biochemical techniques is required. After establishing isogenic cell lines, RNA-Sequencing can reveal dysregulated pathways. Findings should be validated using Chromatin Immunoprecipitation (ChIP) if a transcription factor pathway is involved, or Co-Immunoprecipitation (Co-IP) to confirm novel protein-protein interactions, as demonstrated for the mutant p53/NF-κB complex [3].
Q3: Our data suggests resistance is not due to a single mutation but a faster rate of evolution. How is this possible? Evidence shows that pre-existing TP53 mutations create a genomic context that accelerates the acquisition of diverse resistance mechanisms [4]. TP53-mutant tumors often have higher genomic instability and mutation rates. Under the selective pressure of therapy, this allows them to "explore" more evolutionary paths, leading to a faster emergence of one or several resistance mechanisms, such as secondary EGFR mutations or MET amplification [4].
The table below summarizes the key efficacy and safety data from a Phase I study of milademetan in combination with low-dose cytarabine (LDAC) with or without venetoclax for acute myeloid leukemia (AML) [1] [2].
| Trial Aspect | Summary of Findings |
|---|---|
| Study Details | Phase I trial (NCT03634228) in relapsed/refractory (R/R) or newly diagnosed (ND) unfit TP53 wild-type AML patients (N=16) [1] [2]. |
| Combination Regimen | Milademetan + Low-Dose Cytarabine (LDAC) ± Venetoclax [1] [2]. |
| Efficacy | Modest clinical response; 2 out of 16 patients (13%) achieved complete remission with incomplete hematological recovery (CRh) [1] [2]. |
| Primary Toxicity | Significant gastrointestinal (GI) toxicity was dose-limiting; 50% of patients experienced Grade ≥3 GI adverse events [1] [2]. |
| Correlative Analysis Insight | Treatment response was associated with a reduction in MCL1 and YTHDF2 proteins within an immune-rich environment [1]. |
For researchers designing related experiments, here are the core methodologies from the cited clinical trial [1].
1. Patient Population & Study Design
2. Correlative Analysis Techniques
The following diagram illustrates the theoretical mechanism of milademetan and its synergistic effect with combination agents, based on the broader scientific rationale for MDM2 inhibition [3].
This diagram shows how milademetan disrupts the MDM2-p53 interaction, leading to p53 stabilization and activation of cell death pathways. Combining MDM2 inhibition with other agents like chemotherapy or venetoclax is hypothesized to synergistically enhance cancer cell apoptosis [3] [1].
Given the clinical findings, here are critical areas to focus on in your troubleshooting guides and FAQs:
A Dose-Limiting Toxicity (DLT) is an adverse reaction to an investigational drug that is serious enough to prevent an increase in its dosage for a clinical trial. The primary goal of identifying DLTs is to find the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause an unacceptable level of side effects [1] [2].
For cytotoxic agents, DLTs are traditionally defined as severe (Grade 3-4) non-hematological or Grade 4 hematological toxicities, typically assessed during the first treatment cycle (often 28 days) [1] [3]. However, for Molecularly Targeted Agents (MTAs), which may have different safety profiles, the definition can be more complex and may include:
The table below summarizes the core concepts involved in defining the MTD.
| Term | Definition |
|---|---|
| Dose-Limiting Toxicity (DLT) | Adverse events, presumably drug-related, that are considered unacceptable and limit further dose escalation. Defined per protocol using standardized criteria like CTCAE. [1] |
| Maximum Tolerated Dose (MTD) | In the U.S., it is the highest dose at which ≤33% of patients experience a DLT. It is the dose that produces a pre-defined target toxicity level. [1] |
| Recommended Phase II Dose (RP2D) | The dose and schedule selected for subsequent phase II trials. For trials with a toxicity endpoint, this is often the MTD. [1] |
| Target Toxicity Level | The maximum acceptable probability of a DLT, typically set between 20% and 33% in phase I oncology trials. [1] |
Dose escalation methods fall into two broad classes: rule-based and model-based designs [1]. The guiding principle is to avoid exposing too many patients to subtherapeutic doses while preserving safety [1].
The 3+3 design is a prevalent, rule-based method that requires no statistical modeling and is relatively straightforward to implement [1] [2]. The following workflow illustrates its standard procedure:
Model-based designs use statistical models to estimate the dose-toxicity relationship and guide dose assignment for each new patient based on all accumulated data. While often more efficient, they are also more complex to implement [1]. Furthermore, adaptive designs are increasingly used. These designs allow for modifications to the trial based on interim data, such as enrolling additional patients at a promising dose level to better characterize its safety and efficacy profile [4].
| Challenge | Potential Solution / Best Practice |
|---|---|
| Identifying RP2D for MTAs | For drugs where efficacy may plateau while toxicity increases, the RP2D may be based on Optimal Biological Dose (OBD) using pharmacodynamic (PD) biomarkers, not just the MTD [1]. |
| Delayed Toxicities | Extend the DLT assessment window beyond the first cycle for agents with known risks of late-onset toxicities [3]. |
| Protocol Inflexibility | Build flexibility into the protocol. For example, pre-specify that a cohort may be expanded beyond 3 patients (e.g., up to 9) if there is uncertainty about a DLT or to collect more biomarker data [4]. |
| Data Collection for Decisions | Ensure rigorous and timely collection of Pharmacokinetic (PK) data and tumor biopsies during escalation. Clean and review data as the trial progresses to inform critical go/no-go decisions [4]. |
| Managing Site & Investigator Engagement | For combination Phase 1/2 trials, onboard expansion sites during the escalation phase and maintain communication through newsletters or investigator meetings to keep them engaged [4]. |
A robust dose escalation study requires careful planning. Here are the key methodological components:
| Parameter | Milademetan | Trabectedin | Notes |
|---|---|---|---|
| Median PFS (Primary Endpoint) | 3.6 months [1] [2] [3] | 2.2 months [1] [2] [3] | Hazard Ratio (HR): 0.89; 95% CI: 0.61-1.29; P = 0.53 [1] [3] |
| Overall Survival (OS) | 9.4 - 9.5 months [2] [3] | 10.2 months [2] [3] | HR: 1.27; 95% CI: 0.80-2.04 [3] |
| Objective Response Rate (ORR) | 4.7% [2] [3] | 3.4% [2] [3] | Per blinded independent central review |
| Most Common Any-Grade TEAEs | Nausea (62.8%), Thrombocytopenia (60.5%), Neutropenia (41.9%) [3] | Nausea (58.2%), Neutropenia (35.4%), Thrombocytopenia (24.1%) [3] | TEAEs: Treatment-emergent adverse events |
| Most Common Grade 3/4 TEAEs | Thrombocytopenia (39.5%), Neutropenia (25.6%), Anemia (11.6%) [1] [3] | Neutropenia (25.3%), Thrombocytopenia (13.9%), Anemia (17.7%) [3] | |
| Dose Reductions | 44.2% [1] [4] [3] | 29.1% [1] [4] [3] | |
| Discontinuations due to AEs | 11.6% [1] [4] [3] | 19.0% [1] [4] [3] |
The data in the table above was generated under a rigorous clinical trial protocol.
The two drugs work through fundamentally different mechanisms, as illustrated below.
The MANTRA trial concluded that milademetan did not show a PFS advantage over the standard therapy, trabectedin [1] [3]. The key implications are:
| Inhibitor Name | Core Structure / Category | Latest Trial Phase | Key Efficacy Findings | Key Safety Findings | Notable Context |
|---|---|---|---|---|---|
| Milademetan | Not specified in results [1] | Phase 3 (in liposarcoma) [2] | MANTRA-2 (Phase 2): ORR 19.4% (6/31) in advanced MDM2-amp, TP53-WT solid tumors; mPFS 3.5 months [3]. MANTRA (Phase 3): mPFS 3.6 mo vs 2.2 mo for trabectedin in DDPLS (HR 0.89; not statistically significant) [2]. | Most frequent Grade 3/4 AEs: thrombocytopenia (39.5%), neutropenia (25.5%), anemia (18.6%) [2]. Manageable with intermittent dosing [4]. | Further development for liposarcoma halted after Phase 3 failure [2]. Investigation continues in combination with atezolizumab [2]. |
| Idasanutlin (RG7388) | Pyrrolidine [1] | Phase 3 (in AML) | Phase 1 in AML: Remission rate 18.9% as monotherapy vs 35.6% in combination with cytarabine [1]. | Hematologic toxicity (thrombocytopenia, neutropenia) is a common dose-limiting toxicity [1]. | Several trials are combining it with other agents, such as venetoclax [1]. |
| ALRN-6924 | Stabilized Alpha-Helix Peptide [1] | Phase 1/2a | Phase 1/2a in solid tumors/lymphomas: Disease Control Rate (DCR) of 59% with a 3/14 day schedule [1]. | Generally well-tolerated; toxicities include transient neutropenia and thrombocytopenia [1]. | A first-in-class stapled peptide designed to inhibit both MDM2 and MDMX [1]. |
| RG7112 (RO5045337) | Cis-Imidazoline [1] | Phase 1 | One of the earliest MDM2 inhibitors in clinical trials. | High rates of Grade 3/4 neutropenia (60%) and thrombocytopenia (45%) observed in a sarcoma trial [1]. | Its development highlighted the need for intermittent dosing schedules to mitigate toxicity [1]. |
To aid in the interpretation of the data above, here is a summary of the methodologies used in the pivotal clinical trials for Milademetan.
MANTRA-2 (Phase II Basket Study for Milademetan) [3]:
MANTRA (Phase III Study for Milademetan) [2]:
First-in-Human Phase I Study for Milademetan [4]:
The following diagram illustrates the fundamental mechanism of action that is shared by this class of drugs.
The available data suggests that while MDM2 inhibition is a scientifically sound strategy, its clinical translation as a monotherapy has been challenging.
MDM2 inhibitors, as a class of drugs, are designed to reactivate the p53 pathway. Their mechanism and expected efficacy are fundamentally dependent on the TP53 status of the tumor.
The table below summarizes this fundamental difference in response.
| TP53 Status | Mechanism of MDM2 Inhibitors | Expected Therapeutic Response |
|---|---|---|
| Wild-Type | Disrupts p53-MDM2 interaction; stabilizes functional p53 protein; activates p53-mediated transcription (cell cycle arrest, apoptosis) [1] | Sensitive |
| Mutant | Stabilized p53 protein is dysfunctional; cannot activate correct transcriptional programs [1] | Resistant |
While data on Milademetan is unavailable, current research highlights other therapeutic strategies for cancers with different TP53 statuses, as shown in the table below.
| Therapeutic Approach | Target / Mechanism | Relevant TP53 Status | Example Drug(s) |
|---|---|---|---|
| p53 Reactivators | Binds to/stabilizes specific mutant p53 proteins, restoring wild-type structure/function [2] [3] [4] | Specific Mutants (e.g., Y220C) | Rezatapopt (PC14586) |
| Induced-Proximity Drugs | Leverages high levels of mutant p53 protein to concentrate toxins inside cancer cells [5] | Missense Mutants | Halo-PEG2-BI2536 (Proof-of-concept) |
| Immunotherapy | Influences response to immune checkpoint inhibitors (e.g., pembrolizumab) [6] [7] | Wild-Type & Mutant (Context-dependent) | Pembrolizumab |
The following diagram illustrates how these different strategies target the p53 pathway based on its status.
| Study Phase & Regimen | Patient Population | Complete Remission (CR) Rate | Key Findings & Other Efficacy Endpoints |
|---|
| Phase 1 Monotherapy [1] | R/R AML or high-risk MDS (n=57) | 4.2% (n=2/48) [1] | • 2.1% (n=1/48) achieved CR with incomplete blood count recovery (CRi) [1] • Maximum Tolerated Dose (MTD): 160 mg on various schedules [1] | | Phase 1 Combination (Azacitidine) [1] | R/R AML or high-risk MDS (n=17) | 0% (n=0/15) [1] | • 13.3% (n=2/15) achieved CRi [1] | | Phase 1 Combination (LDAC ± Venetoclax) [2] | R/R or ND (unfit) TP53wt AML (n=16) | 0% (n=0/16) | • 13% (n=2/16) achieved overall response (CR with incomplete hematological recovery, CRh) [2] • Two additional patients had >50% bone marrow blast reduction [2] | | Phase 1 Monotherapy (Japanese Study) [3] | Japanese R/R AML (n=14) | Data not specifically reported | • Study focused on safety and pharmacokinetics; MTD not reached, Recommended Dose was 160 mg [3] |
To help you evaluate the quality of this data, here are the methodologies from the key studies.
When comparing milademetan's efficacy to other available AML treatments, its remission rates are modest. The following diagram contrasts the core mechanism of MDM2 inhibition with other common AML treatment pathways.
In terms of quantitative efficacy comparison:
The following table synthesizes efficacy and safety data from clinical trials in different patient populations.
| Aspect | Milademetan Monotherapy | Milademetan + Azacitidine (for AML/MDS) [1] | Milademetan + LDAC ± Venetoclax (for AML) [2] |
|---|---|---|---|
| Patient Population | Relapsed/Refractory (R/R) AML or high-risk MDS [1] | R/R AML or high-risk MDS [1] | R/R or Newly Diagnosed (unfit) TP53 wild-type AML [2] |
| Recommended Dosing Schedule | 160 mg QD for 14-21 days of a 28-day cycle [1] | 160 mg QD on Days 5-14 of a 28-day cycle (with AZA on Days 1-7) [1] | Various dose levels with LDAC (e.g., 120 mg starting dose) [2] |
| Key Efficacy Outcomes | - CR: 4.2% (2/48)
For solid tumors, a phase I monotherapy study established a recommended dose of 260 mg once daily for 3 out of 14 days in a 28-day cycle. This intermittent schedule was designed to mitigate dose-limiting hematologic toxicities like thrombocytopenia (29.0%) and neutropenia (15.0%), while showing notable single-agent activity in dedifferentiated liposarcoma (DDLPS) [3].
Understanding the methodology behind the clinical data is crucial for interpreting the results.
Monotherapy Clinical Trial Design (Hematologic Malignancies) [1]
Preclinical Rationale for Key Combinations Research into milademetan combinations is driven by the goal of overcoming the limitations of single-agent therapy.
The following diagrams illustrate the core biological pathway targeted by milademetan and a generalized workflow for testing its combinations, which may be useful for your research planning.
The following table summarizes the key efficacy endpoints and response assessment data from clinical trials of milademetan. The standard Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 is used for response assessment in these trials [1] [2] [3].
| Trial Identifier / Context | Patient Population | Primary Endpoint(s) | Key Efficacy Findings (as assessed by RECIST 1.1) | Common Grade 3/4 Adverse Events |
|---|
| Phase 2 / MANTRA-2 [1] | Advanced solid tumors with MDM2 amplification and wild-type TP53 | Objective Response Rate (ORR) | Best Overall Response: 19.4% (6/31 pts); 1 confirmed + 5 unconfirmed partial responses [1]. Median Progression-Free Survival (PFS): 3.5 months [1]. | Thrombocytopenia, neutropenia, anemia, leukopenia, diarrhea [1]. | | Phase 3 / MANTRA [4] | Unresectable or metastatic dedifferentiated liposarcoma | Progression-Free Survival (PFS) | Median PFS: 3.6 months (Milademetan) vs. 2.2 months (Trabectedin) [4]. Hazard Ratio (HR): 0.89 (95% CI, 0.61-1.29; P = .53) - trial did not meet primary endpoint [4]. | Thrombocytopenia (39.5%), neutropenia (25.5%), anemia (18.6%) [4]. |
For researchers, the specific protocols and criteria used in these assessments are critical. Here is a detailed breakdown.
The RECIST 1.1 criteria provide a standardized method to measure tumor burden and define treatment response based on anatomic tumor size on CT or MRI scans [2] [3]. The key definitions are:
The data in the table above were generated from the following trial designs:
To better understand the context of this data, the following diagrams illustrate the drug's mechanism of action and its journey through clinical evaluation.
Diagram 1: Mechanism of Action of Milademetan. In cancers with MDM2 amplification, the MDM2 protein constantly tags the tumor suppressor p53 for degradation, enabling tumor growth. Milademetan binds to MDM2, blocking this interaction, which allows p53 to stabilize and activate its anti-tumor functions [1] [5].
Diagram 2: Key Clinical Development Pathway and Outcomes. This chart summarizes the pivotal clinical trials for milademetan. While activity was confirmed in MDM2-amplified tumors in Phase II, the subsequent Phase III trial did not demonstrate improved efficacy over standard care in liposarcoma, leading to a strategic shift in development focus [1] [4].
The available data indicates that while milademetan demonstrates biological activity and can induce tumor regression in some patients with MDM2-amplified, TP53 wild-type solid tumors, the responses have generally been modest and short-lived [1]. Furthermore, it did not prove superior to an existing standard therapy in a definitive Phase III trial for liposarcoma [4]. Consequently, the developer has halted its further development as a single agent for liposarcoma [4].